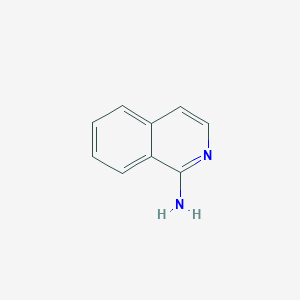

1-Aminoisoquinoline

Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinoline is a heterocyclic aromatic organic compound, structurally characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govrsc.orgorganic-chemistry.org This fusion results in a bicyclic system where the nitrogen atom is located at position 2. The presence of the nitrogen atom and the fused aromatic ring imparts a unique electronic character to the molecule, making it a versatile platform for chemical modifications. Isoquinoline and its derivatives are found in a wide array of natural products, most notably in a large family of alkaloids, and exhibit a broad spectrum of pharmacological activities. nih.govorganic-chemistry.org

1-Aminoisoquinoline (B73089) is a derivative of isoquinoline where an amino group is substituted at the C1 position. chemistnotes.comnih.gov This seemingly simple functionalization profoundly influences the molecule's reactivity and properties. The amino group, being a strong electron-donating group, activates the isoquinoline ring system, particularly towards electrophilic substitution. Furthermore, the presence of the amino group introduces a site for further chemical transformations, making this compound a highly valuable and versatile building block in organic synthesis. nih.gov

Overview of Research Significance in Synthetic and Mechanistic Studies

The significance of this compound in contemporary chemical research is multifaceted. In synthetic chemistry, it serves as a crucial intermediate for the construction of more complex molecular architectures. nih.gov Its derivatives are integral to the development of pharmaceuticals, with applications in the treatment of neurological disorders and cancer. nih.gov The unique electronic and structural features of the this compound scaffold allow for its incorporation into molecules designed to interact specifically with biological targets. nih.gov Beyond pharmaceuticals, it is also utilized in the creation of fluorescent probes for biological imaging and in the development of advanced materials. nih.gov

In the realm of mechanistic studies, this compound and its derivatives have proven to be valuable tools. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can act as ligands, coordinating to metal centers to form organometallic complexes. mdpi.comnih.govmdpi.com These complexes are often studied for their catalytic activity and to understand the fundamental principles of metal-ligand interactions. mdpi.com The study of reactions involving this compound provides insights into reaction mechanisms, such as nucleophilic aromatic substitution and transition-metal-catalyzed processes. rsc.orgresearchgate.net For instance, derivatives of this compound are used as inhibitors of enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1), allowing for the investigation of enzyme function and the development of potential therapeutic agents. mdpi.com

Historical Developments in Aminoisoquinoline Synthesis

The journey to synthesize this compound has evolved significantly over the years, with early methods paving the way for more sophisticated and efficient modern techniques.

One of the classical methods for the direct amination of nitrogen-containing heterocycles is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. chemistnotes.comwikipedia.org This reaction involves the treatment of isoquinoline with an alkali amide, such as sodium amide (NaNH₂), to introduce an amino group at the C1 position. rsc.orgwikipedia.org The mechanism is generally considered to be a nucleophilic addition-elimination reaction, proceeding through a σ-adduct intermediate. wikipedia.org While historically significant, the Chichibabin reaction often suffers from drawbacks such as the need for harsh reaction conditions (high temperatures), the use of strongly basic reagents, and sometimes low yields and poor regioselectivity. rsc.org

Another traditional approach to the synthesis of this compound involves the nucleophilic substitution of a leaving group at the C1 position. A common precursor for this method is 1-chloroisoquinoline. The chlorine atom at the 1-position is activated towards nucleophilic attack and can be displaced by an amino group using ammonia (B1221849) or other amine nucleophiles. This method provides a more controlled route to this compound compared to direct amination.

These foundational methods have been refined and largely superseded by modern synthetic strategies that offer milder reaction conditions, greater functional group tolerance, and higher efficiency. These contemporary methods often employ transition-metal catalysis, including rhodium, gold, cobalt, and copper-catalyzed reactions, to construct the this compound scaffold through processes like C-H activation, annulation, and domino reactions. organic-chemistry.orgacs.orgnih.gov

The following table provides a summary of key synthetic approaches to 1-aminoisoquinolines:

| Synthesis Method | Description | Key Reagents/Catalysts | Typical Conditions |

| Chichibabin Reaction | Direct amination of the isoquinoline ring. rsc.orgwikipedia.org | Sodium amide (NaNH₂) | High temperature, inert solvent |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chloro) at the C1 position by an amine. | 1-Chloroisoquinoline, Ammonia | Varies depending on substrate |

| Reduction of 1-Nitroisoquinoline | Two-step process involving nitration followed by reduction. google.com | Nitrating agent, H₂/Catalyst (e.g., Ni, Pt, Rh, Ru) | Room temperature to 100°C for hydrogenation |

| Transition-Metal Catalysis | Modern methods involving C-H activation, annulation, and domino reactions. nih.govorganic-chemistry.orgacs.orgnih.gov | Rhodium, Gold, Cobalt, Copper catalysts | Generally mild conditions |

Detailed Research Findings

Recent advancements in synthetic methodology have provided a diverse toolkit for the preparation of this compound and its derivatives with high efficiency and selectivity.

Rhodium-catalyzed reactions have emerged as a powerful tool. For instance, [RhCp*Cl₂]₂ can catalyze the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes to afford N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Another rhodium(III)-catalyzed approach involves the C–H activation of aryl precursors and subsequent annulation with internal alkynes to furnish 1-alkoxyl- and 1-alkylamino-isoquinolines. acs.org

Gold-catalyzed domino reactions offer a facile route to pharmaceutically relevant this compound derivatives. Readily available 2-alkynylbenzamides can react with ammonium (B1175870) acetate (B1210297) in the presence of a gold(III) catalyst under mild conditions to yield the desired products. nih.gov

Cobalt-catalyzed C-H/N-H bond functionalization provides an oxidant-free synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds, producing only N₂ and H₂O as byproducts. organic-chemistry.org

The following table presents a selection of modern synthetic methods for this compound derivatives, highlighting the diversity of catalysts and reaction types:

| Catalyst/Reagent System | Starting Materials | Product Type | Reference |

| [RhCp*Cl₂]₂ | N-Aryl/Alkyl Benzamidines, Alkynes | N-Substituted 1-Aminoisoquinolines | nih.gov |

| Gold(III) | 2-Alkynylbenzamides, Ammonium Acetate | This compound Derivatives | nih.gov |

| Cobalt(III) | Aryl Amidines, Diazo Compounds | 1-Aminoisoquinolines | organic-chemistry.org |

| Copper | 3-Aminoindazoles | Functionalized 1-Aminoisoquinolines | organic-chemistry.org |

| Silver Triflate (AgOTf) | o-Alkynylbenzaldoximes, Isocyanates | 1-Amino-isoquinolines | nih.gov |

| Triflic Anhydride | Isoquinoline-N-oxides, Amines | 1-Alkyl/Aryl/Dialkylamino-substituted isoquinolines | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILBMSORKFRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165283 | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-84-9 | |

| Record name | 1-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Aminoisoquinoline and Its Derivatives

Direct Amination Approaches

Direct amination methods offer an atom-economical route to 1-aminoisoquinoline (B73089) by introducing an amino group directly onto the isoquinoline (B145761) core. These approaches can be broadly categorized into nucleophilic and electrophilic strategies.

Nucleophilic Substitution Strategies on Isoquinoline Scaffolds

Nucleophilic substitution reactions on the electron-deficient isoquinoline ring, particularly at the C-1 position, are a cornerstone for the synthesis of this compound. shahucollegelatur.org.in

The Chichibabin reaction is a classic and direct method for the amination of N-heterocycles. rsc.orggoogle.com In this reaction, isoquinoline is treated with an alkali metal amide, most commonly sodium amide (NaNH₂), in an aprotic solvent like liquid ammonia (B1221849) or toluene. shahucollegelatur.org.ingoogle.comwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org The amide anion (NH₂⁻) attacks the electrophilic C-1 position of the isoquinoline ring, forming a negatively charged σ-adduct intermediate. wikipedia.org Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which reacts with a proton source (like ammonia or a proton released from another amide ion) to liberate hydrogen gas. wikipedia.org This process directly yields this compound. shahucollegelatur.org.in While historically significant, the Chichibabin reaction often requires harsh conditions, such as high temperatures, and can result in moderate yields and limited functional group tolerance. rsc.org

Table 1: Chichibabin Amination of Isoquinoline

| Reagent | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|

| Sodium Amide (NaNH₂) | Liquid Ammonia | Low Temperature | This compound | Classic Chichibabin conditions. shahucollegelatur.org.in |

| Potassium Amide (KNH₂) | Liquid Ammonia | Room Temperature | This compound | Reacts readily at room temperature. iust.ac.ir |

A versatile, multi-step approach involves the initial introduction of a nitro group at the C-1 position, followed by its reduction to the desired amino group. This method offers an alternative to direct amination and can provide high yields.

Table 2: Synthesis via Catalytic Reduction of 1-Nitroisoquinoline

| Substrate | Catalyst | Solvent | Temperature | H₂ Pressure | Yield |

|---|---|---|---|---|---|

| 1-Nitroisoquinoline | Raney Nickel | Methanol | 55°C | 2 MPa | 85% google.com |

Electrophilic Introduction of Amino Group Precursors

While direct electrophilic amination of the isoquinoline ring is challenging, strategies involving the activation of the heterocycle followed by reaction with an amine have been developed. One such method utilizes isoquinoline-N-oxides. rsc.orgresearchgate.net

In this approach, the isoquinoline-N-oxide is first activated with an electrophilic reagent, such as triflic anhydride (Tf₂O). This activation makes the C-1 position highly susceptible to nucleophilic attack. rsc.org The activated intermediate then reacts with a variety of primary or secondary amines to introduce the amino group. rsc.orgresearchgate.net This metal-free reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to room temperature, and provides good to excellent yields of the corresponding this compound derivatives. researchgate.net This methodology is advantageous as it tolerates a range of functional groups on the amine nucleophile. rsc.org

Annulation and Cyclization Reactions

Annulation and cyclization reactions represent a powerful strategy for constructing the this compound core from acyclic or simpler cyclic precursors. These methods often involve the formation of one or more rings in a single synthetic operation.

Metal-Catalyzed Annulations

Transition-metal catalysis has emerged as a highly efficient tool for the synthesis of complex heterocyclic systems, including 1-aminoisoquinolines. researchgate.netmdpi.com These methods often involve C-H activation and annulation of readily available starting materials.

One notable example is the Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes. nih.gov Using a catalyst such as [RhCp*Cl₂]₂, N-substituted benzamidines react with various internal alkynes to afford N-substituted 1-aminoisoquinolines with high selectivity. This reaction proceeds through a C-H activation/annulation cascade.

Another powerful approach is a Gold(III)-mediated domino reaction. organic-chemistry.org This method utilizes readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as the nitrogen source. The gold catalyst facilitates a sequence of reactions, including cyclization and amination, under mild conditions to produce this compound derivatives. This process is compatible with a variety of functional groups. organic-chemistry.org

Table 3: Examples of Metal-Catalyzed Annulations for this compound Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| [RhCp*Cl₂]₂ | N-substituted Benzamidines, Alkynes | N-substituted 1-Aminoisoquinolines | Oxidative coupling, C-H activation. nih.gov |

Gold(III)-Mediated Domino Reactions

A facile and efficient synthesis of 1-aminoisoquinolines has been achieved through a gold(III)-mediated domino reaction. This methodology utilizes readily available 2-alkynylbenzamides and ammonium acetate as the nitrogen source. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups.

The optimal catalytic system for this transformation was found to be a combination of NaAuCl₄·2H₂O and AgSbF₆ in acetonitrile at 85°C, affording the desired products in moderate to excellent yields. organic-chemistry.org The substrate scope of this reaction is broad, with studies indicating that 2-alkynylbenzamides bearing electron-donating groups on the aromatic ring tend to provide higher yields, while those with electron-withdrawing groups result in moderate yields. organic-chemistry.org However, this method is not suitable for terminal alkynes or TMS-protected alkynes. organic-chemistry.org

The proposed mechanism involves an initial gold-catalyzed 6-endo-dig cyclization of the 2-alkynylbenzamide, which is activated by the gold catalyst. This is followed by the nucleophilic addition of ammonia, generated from ammonium acetate, to the cyclized intermediate. Subsequent dehydration and aromatization lead to the formation of the this compound product. organic-chemistry.org

A heterogeneous version of this reaction has also been developed using a magnetic nanoparticle-immobilized bipy-gold(III) complex. This catalyst can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity, offering a more sustainable approach.

Table 1: Gold(III)-Mediated Synthesis of 1-Aminoisoquinolines

| Entry | 2-Alkynylbenzamide Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3-Phenyl-1-aminoisoquinoline | 92 |

| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-1-aminoisoquinoline | 95 |

| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1-aminoisoquinoline | 96 |

| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1-aminoisoquinoline | 85 |

Rhodium-Catalyzed Oxidative Coupling and C-H Functionalization

Rhodium catalysis has emerged as a powerful tool for the synthesis of N-substituted 1-aminoisoquinolines through oxidative coupling reactions. One notable example involves the use of [RhCp*Cl₂]₂ as a catalyst for the reaction between N-aryl and N-alkyl benzamidines and various alkynes. nih.govnih.gov This method demonstrates high selectivity for the desired this compound products.

The reaction is proposed to proceed via a C-H activation mechanism. The rhodium catalyst facilitates the ortho C-H activation of the benzamidine, followed by coordination and insertion of the alkyne. Subsequent reductive elimination and aromatization furnish the N-substituted this compound. This approach is tolerant of a range of functional groups on both the benzamidine and the alkyne, allowing for the synthesis of a diverse library of derivatives.

Another rhodium(III)-catalyzed approach involves the N-annulation reaction of benzylamines with internal alkynes. This process is believed to involve the direct participation of benzylamines without the need for pre-oxidation to the corresponding imines. doi.orgelsevierpure.com The reaction of primary benzylamines often leads to a mixture of isoquinolines and 8-vinylisoquinolines. doi.org

Table 2: Rhodium-Catalyzed Synthesis of N-Substituted 1-Aminoisoquinolines

| Entry | Benzamidine Substituent (R¹) | Alkyne Substituents (R², R³) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl, Phenyl | N,3-Diphenyl-1-aminoisoquinoline | 95 |

| 2 | 4-Tolyl | Phenyl, Phenyl | N-(4-Tolyl)-3-phenyl-1-aminoisoquinoline | 88 |

| 3 | Phenyl | Ethyl, Ethyl | N-Phenyl-3,4-diethyl-1-aminoisoquinoline | 75 |

| 4 | Benzyl | Phenyl, Phenyl | N-Benzyl-3-phenyl-1-aminoisoquinoline | 82 |

Copper-Catalyzed Annulations

Copper catalysis provides an economical and efficient alternative for the synthesis of 1-aminoisoquinolines. A copper(I)-catalyzed tandem three-component reaction has been developed, which involves the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile. This method leads to the formation of densely functionalized isoquinolines through a [3 + 2 + 1] cyclization, where the nitrogen atom is sourced from acetonitrile.

Another effective copper-catalyzed approach is the cycloaromatization and amination of 2-bromoaryl nitriles, terminal alkynes, and amines. nih.gov This reaction proceeds efficiently in water and involves the difunctionalization of the cyano group, with amination occurring at the carbon atom. A key intermediate in this process is a Cu(III)-acetylide, which governs the exclusive 6-endo-dig cyclization, preventing the formation of undesired 5-exo-dig byproducts. nih.gov

Table 3: Copper-Catalyzed Synthesis of 1-Aminoisoquinolines

| Entry | Amine | 2-Bromoaryl Nitrile Substituent | Terminal Alkyne Substituent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | H | Phenyl | 1-Morpholino-3-phenylisoquinoline | 85 |

| 2 | Piperidine | 4-Me | 4-Tolyl | 1-Piperidino-3-(4-tolyl)-6-methylisoquinoline | 92 |

| 3 | Benzylamine (B48309) | H | Cyclohexyl | N-Benzyl-3-cyclohexylisoquinolin-1-amine | 78 |

Ruthenium-Catalyzed Electrochemical Annulations

An environmentally friendly and sustainable approach to isoquinoline synthesis involves ruthenium-catalyzed electrochemical annulation. This method facilitates a domino three-component assembly of isoquinolines from ketones, alkynes, and ammonium acetate. nih.gov The reaction proceeds via a ruthenaelectro-catalyzed C-H/N-H functionalization. nih.govresearchgate.net

The electrocatalysis demonstrates a broad substrate scope and operational simplicity. nih.gov Mechanistic studies, including cyclic voltammetry, suggest an unusual Ruthenium(II/III/I) catalytic cycle. nih.gov This electrochemical approach avoids the need for stoichiometric chemical oxidants, which are often required in traditional oxidative C-H activation reactions, making it a greener alternative. nih.gov While this method has been demonstrated for isoquinolines, its application to the direct synthesis of 1-aminoisoquinolines by using a suitable nitrogen source is a promising area for further investigation.

Metal-Free Cyclization Approaches

In recent years, the development of metal-free synthetic methodologies has gained significant traction due to their cost-effectiveness and reduced environmental impact. Several metal-free strategies have been successfully applied to the synthesis of 1-aminoisoquinolines, often involving domino reactions or ring-opening and closing sequences.

Domino Nucleophilic Addition and Intramolecular Cyclization

A notable metal-free approach for the synthesis of 1-aminoisoquinolines involves a domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines. This reaction can be mediated by trimethylaluminum (Me₃Al) or can proceed under aqueous conditions without any metal catalyst. beilstein-journals.orgchemrxiv.org

In the Me₃Al-mediated protocol, the reaction proceeds via a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization onto the ketone carbonyl. beilstein-journals.org This method offers good functional group tolerance and has been successfully applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. beilstein-journals.org

A more environmentally benign, metal-free version of this reaction has been developed in an aqueous medium. chemrxiv.org The reaction is believed to be activated by a network of hydrogen bonds in a six-membered transition state, which facilitates the nucleophilic attack of the amine on the nitrile. Subsequent cyclization and aromatization afford the this compound product. chemrxiv.org This protocol is operationally simple and accommodates a wide range of primary and secondary amines. chemrxiv.org

Table 4: Metal-Free Domino Synthesis of 1-Aminoisoquinolines

| Entry | Amine | 2-(2-oxo-2-arylethyl)benzonitrile Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine | Phenyl | 1-Morpholino-3-phenylisoquinoline | 94 |

| 2 | Piperidine | 4-Methoxyphenyl | 1-Piperidino-3-(4-methoxyphenyl)isoquinoline | 91 |

| 3 | Benzylamine | Phenyl | N-Benzyl-3-phenylisoquinolin-1-amine | 88 |

Ring-Opening and Sequential Ring-Closing Mechanisms

A metal-free synthesis of functionalized 1-aryl isoquinolines has been developed utilizing an iodine-mediated oxidative dehydrogenation and subsequent ring-opening of a lactam in isoindoloisoquinolinone precursors. semanticscholar.org This method provides access to 2-(isoquinolin-1-yl)benzoic acids, which can then be further manipulated. While not a direct synthesis of 1-aminoisoquinolines, this approach highlights the utility of ring-opening strategies in accessing the isoquinoline core under metal-free conditions. The introduction of an amino group at the 1-position could potentially be achieved through subsequent functional group transformations.

This strategy underscores the creative potential of ring-opening and ring-closing cascades in the construction of complex heterocyclic frameworks without the reliance on transition metal catalysts. Further development in this area could lead to more direct and efficient metal-free routes to this compound and its derivatives.

Microwave-Assisted Cyclocondensation Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While direct microwave-assisted cyclocondensation reactions specifically targeting this compound are not extensively documented in dedicated studies, the principles and successes in related heterocycle syntheses suggest a high potential for this application. Microwave irradiation can significantly reduce reaction times for cyclization and condensation steps, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govoatext.com The application of microwave energy in multi-component reactions, for instance, has been shown to be highly effective in constructing complex molecular architectures in a fraction of the time required by traditional methods. mdpi.comrsc.org

One notable example that showcases the utility of microwave assistance is in the synthesis of isoxazoline-functionalized isoquinolines, which can be precursors or analogues of aminoisoquinolines. This convenient method proceeds via a radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes, demonstrating the power of microwave irradiation to facilitate complex transformations.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Vinyl Isocyanide derivative | β,γ-Unsaturated Ketoxime | TBAI (catalyst), Microwave | Isoxazoline-functionalized isoquinoline | Good to Excellent |

This table illustrates a representative microwave-assisted synthesis leading to a functionalized isoquinoline core, highlighting the potential of this technology for this compound synthesis.

Alkaline-Metal-Promoted Divergent Syntheses

A significant advancement in the synthesis of 1-aminoisoquinolines involves the use of alkaline-metal reagents to promote divergent synthetic pathways. A notable method reports the divergent synthesis of 1-aminoisoquinolines and isoquinolines from 2-methylaryl aldehydes, nitriles, and lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). nih.govacs.org This protocol is distinguished by its use of readily available starting materials and offers excellent chemoselectivity. acs.org

Furthermore, a three-component reaction of 2-methylaryl nitriles, aldehydes, and LiN(SiMe3)2 has been developed to specifically furnish 1-aminoisoquinolines in satisfactory yields. nih.gov This approach showcases high atom economy and broad substrate scope, making it a valuable tool for generating diverse this compound derivatives. acs.orgresearchgate.net The reaction proceeds efficiently with various substituted starting materials, demonstrating its robustness. researchgate.net

| 2-Methylaryl Aldehyde | Nitrile | Alkaline Metal Reagent | Product |

| 2-Methylbenzaldehyde | Benzonitrile | LiN(SiMe3)2 | This compound derivative |

| Substituted 2-methylbenzaldehyde | Substituted benzonitrile | LiN(SiMe3)2 | Substituted this compound |

This table provides a generalized representation of the substrates involved in the alkaline-metal-promoted synthesis of 1-aminoisoquinolines.

Multi-Component Cascade Reactions

Multi-component cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates, leading to a significant increase in molecular complexity.

ortho-Alkynylbenzaldoxime-Based Cascade Cyclizations

A powerful cascade reaction for the synthesis of 1-aminoisoquinolines involves the electrophilic cyclization of ortho-alkynylbenzaldoximes. In a notable example, a series of 1-amino-isoquinolines were prepared through a [3+2] cycloaddition/rearrangement cascade reaction of o-alkynylbenzaldoxime with isocyanates, catalyzed by silver triflate (AgOTf). nih.gov This method proceeds in good yields under an air atmosphere, highlighting its practicality. nih.gov The reaction is initiated by the silver-catalyzed 6-endo-dig cyclization of the o-alkynylbenzaldoxime, which then undergoes further transformation with the isocyanate to yield the final this compound product.

| o-Alkynylbenzaldoxime Derivative | Isocyanate | Catalyst | Product |

| 2-(Phenylethynyl)benzaldoxime | Phenyl isocyanate | AgOTf | N-Phenyl-1-aminoisoquinoline derivative |

| Substituted o-alkynylbenzaldoxime | Various isocyanates | AgOTf | Diverse this compound derivatives |

This table outlines the key components of the silver-catalyzed cascade cyclization for the synthesis of 1-aminoisoquinolines.

Annulations Involving Ynamides and Heterocyclic Partners

Ynamides have emerged as versatile building blocks in organic synthesis due to their unique reactivity. Annulation reactions involving ynamides provide a powerful route to various nitrogen-containing heterocycles, including aminoisoquinolines. A significant strategy involves the TMSOTf-catalyzed reaction between ynamides and 1,2-benzisothiazoles. acs.orgnih.gov Interestingly, the reaction outcome can be controlled by temperature. While at room temperature a [5+2] annulation occurs to yield 1,4-benzothiazepines, heating the reaction mixture promotes a desulfurizative annulation to produce 3-aminoisoquinolines. acs.orgnih.gov Although this method yields 3-aminoisoquinolines, it represents a sophisticated annulation strategy that could potentially be adapted for the synthesis of this compound derivatives. This approach is notable for its broad substrate scope and the ability to construct biologically important heterocyclic scaffolds under mild conditions. acs.orgnih.gov

| Ynamide | Heterocyclic Partner | Conditions | Product |

| N-Sulfonyl ynamide | 1,2-Benzisothiazole | TMSOTf, Heat | 3-Aminoisoquinoline derivative |

| Aryl- and alkyl-terminated ynamides | Substituted 1,2-benzisothiazoles | TMSOTf, Heat | Various 3-aminoisoquinoline derivatives |

This table summarizes the annulation reaction of ynamides with 1,2-benzisothiazoles to generate aminoisoquinoline structures.

Nitrogen Atom Transfer Strategies

Innovative nitrogen atom transfer reactions have been developed to construct the this compound core. A catalytic (5+1) annulation reaction has been showcased to produce a series of -NH2 group-bearing aminoisoquinolines in moderate to good yields. acs.orgnih.gov A key feature of this transformation is that the nitrogen atom of the isoquinoline ring is sourced from the reaction medium through a metal-assisted C≡N bond cleavage. acs.orgnih.gov This strategy demonstrates a novel approach to ring construction, avoiding the pre-functionalization of starting materials with the required nitrogen atom. The reaction exhibits broad substrate variation, allowing for the synthesis of a diverse library of aminoisoquinolines. nih.gov

| Substituted Biphenyl Precursor | Nitrogen Source | Catalyst | Product |

| 2-Alkynyl-biphenyl derivative | Acetonitrile (solvent and N-source) | Metal catalyst | This compound derivative |

This table provides a simplified overview of the components in the (5+1) annulation reaction via nitrogen atom transfer.

Synthetic Utility of this compound as a Key Intermediate

This compound is not only a target molecule but also a crucial intermediate in the synthesis of more complex and biologically active compounds. Its versatile structure serves as a scaffold for the development of a wide range of pharmaceuticals. chemimpex.com

One of the primary applications of this compound is in the synthesis of pyrimidoisoquinolinones. scbt.comlookchem.com Furthermore, it has been utilized as a benzamidine isostere in the design of orally active thrombin inhibitors. The replacement of the highly basic benzamidine moiety with the moderately basic this compound group has been shown to improve selectivity against trypsin and enhance cell permeability.

The compound is a valuable building block in medicinal chemistry for creating novel drugs targeting a variety of diseases, including neurological disorders and cancer. chemimpex.com Its ability to be readily modified allows for the fine-tuning of its biological activity. chemimpex.com Beyond pharmaceuticals, this compound is also employed in the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes and the study of disease mechanisms. chemimpex.com

| Application | Description |

| Pharmaceutical Synthesis | Key intermediate for pyrimidoisoquinolinone and thrombin inhibitors. scbt.com |

| Medicinal Chemistry | Scaffold for drugs targeting neurological disorders and cancer. chemimpex.com |

| Bioimaging | Used in the creation of fluorescent probes for cellular imaging. chemimpex.com |

This table highlights the diverse synthetic utility of this compound as a key intermediate.

Strategies for Further Functionalization and Derivatization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Several modern synthetic strategies have been developed to introduce a wide array of substituents at various positions of the isoquinoline ring system.

One prominent strategy involves the use of transition-metal-catalyzed C-H activation. This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed [4+2] annulation reactions have been successfully employed to construct functionalized this compound derivatives. In a notable example, the reaction of N-alkyl benzimidamides with vinylene carbonate, catalyzed by a rhodium complex under basic conditions, yields a cycloadduct that, upon β-oxygen elimination, affords the corresponding this compound derivative. nih.gov Similarly, manganese(I)-catalyzed C-H activation of aryl amidines and their subsequent reaction with dioxolones leads to the formation of a seven-membered manganacycle intermediate, which then undergoes intramolecular cyclization to produce aminoisoquinoline derivatives. nih.gov

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation, represent another powerful tool for the derivatization of 1-aminoisoquinolines. A multicomponent cascade cyclization reaction has been developed for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov This process begins with the intermolecular nucleophilic attack of isoquinolin-1-amine on an acetophenone derivative, followed by intramolecular annulation to form an imidazo[2,1-a]isoquinoline intermediate. This intermediate can then be further functionalized by reaction with 1,2-diphenyldiselane or sodium arylsulfinates to yield the desired selenated or sulfenylated products. nih.gov

Gold(III)-mediated domino reactions have also emerged as a facile method for the synthesis of this compound derivatives from readily available 2-alkynylbenzamides and ammonium acetate. organic-chemistry.org This reaction proceeds under mild conditions and is compatible with a variety of functional groups, highlighting its potential for generating diverse libraries of this compound derivatives. organic-chemistry.org

Table 1: Methodologies for the Functionalization and Derivatization of this compound

| Methodology | Catalyst/Mediator | Starting Materials | Key Features |

|---|---|---|---|

| Rh(III)-Catalyzed [4+2] Annulation | Rh(III) complex | N-alkyl benzimidamide, Vinylene carbonate | Forms a cycloadduct followed by β-oxygen elimination. nih.gov |

| Mn(I)-Catalyzed C-H Activation | Mn(I) complex | Aryl amidines, Dioxolones | Proceeds via a seven-membered manganacycle intermediate. nih.gov |

| Multicomponent Cascade Cyclization | - | Isoquinolin-1-amine, Acetophenone derivatives, 1,2-Diphenyldiselane or Sodium arylsulfinates | Allows for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov |

Synthesis of Acylated 1-Aminoisoquinolines

Acylated 1-aminoisoquinolines are an important subclass of derivatives with significant therapeutic potential. The introduction of an acyl group can profoundly influence the biological properties of the parent molecule. An efficient method for the C-aroylation of isoquinolines, which can be applied to the synthesis of acylated 1-aminoisoquinolines, is the oxidative cross-dehydrogenative coupling (CDC) strategy. organic-chemistry.org

This transition-metal-free approach utilizes arylmethanols as the acylating agents in the presence of potassium persulfate (K₂S₂O₈) as an oxidant and a phase-transfer catalyst such as methyltrioctylammonium chloride (Aliquat 336). organic-chemistry.org The reaction is typically carried out in acetonitrile at elevated temperatures. This methodology offers a direct and efficient route to C-acylated isoquinolines, avoiding the use of pre-functionalized acylating agents.

The synthesis of urea and thiourea derivatives of this compound represents another important avenue for creating acylated analogues. For instance, di(arylalkyl)- and aryl(arylalkyl)ureas have been developed as potent TRPV1 antagonists. wikipedia.org These compounds can be synthesized by the acylation of appropriate amines with acyl chlorides, such as 4-(α-pyridyl)piperidine-1-acyl chlorides. wikipedia.org The presence of a polar amino moiety in conjunction with a hydrophobic region in these molecules has been shown to be crucial for their biological activity. wikipedia.org

Table 2: Synthesis of Acylated this compound Derivatives

| Acylation Method | Reagents and Conditions | Type of Acyl Group Introduced |

|---|---|---|

| Oxidative Cross-Dehydrogenative Coupling (CDC) | Arylmethanols, K₂S₂O₈, Aliquat 336, MeCN, 80°C | Aroyl |

Mechanistic Investigations of 1 Aminoisoquinoline Transformations

Elucidation of Reaction Pathways

The formation of the 1-aminoisoquinoline (B73089) core can proceed through various reaction pathways, each characterized by unique intermediates and transition states. The nature of these pathways, whether ionic or radical, dictates the outcome and efficiency of the synthesis.

Role of Intermediates and Transition States

Intermediates are transient species formed during a chemical reaction, while transition states represent the highest energy point along a reaction coordinate. Identifying these fleeting structures is key to understanding a reaction mechanism.

In a gold(III)-mediated domino reaction that synthesizes this compound derivatives from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297), a specific intermediate has been proposed. acs.orgnih.gov The reaction is believed to proceed through an N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine intermediate. This proposal is supported by experiments where this intermediate, when subjected to the reaction conditions, successfully converts to the final this compound product. acs.orgnih.gov The gold catalyst is thought to facilitate the process by activating the alkyne group for nucleophilic attack. nih.gov

Theoretical studies, particularly using Density Functional Theory (DFT) calculations, have become indispensable for mapping reaction pathways and characterizing transition states that are often impossible to observe experimentally. youtube.comgithub.ioyoutube.com For instance, in the ruthenium-catalyzed annulation of N-hydroxyoximes and 1,3-diynes to form isoquinolines, DFT calculations have elucidated the energetics of different potential pathways. rsc.orgrsc.org These calculations show how the migratory insertion of the diyne into the Ru-C bond of a ruthenacycle intermediate is a key regioselectivity-determining step. rsc.orgrsc.org The calculations can determine the energy barriers for various transition states, explaining why one reaction outcome is favored over another. researchgate.netrsc.org

Radical and Ionic Mechanisms in Isoquinoline (B145761) Formation

The construction of the isoquinoline ring can occur through fundamentally different mechanisms, primarily categorized as ionic or radical pathways.

Ionic Mechanisms: Many syntheses of 1-aminoisoquinolines proceed through ionic pathways, often involving electrophilic activation and nucleophilic attack. The aforementioned gold(III)-catalyzed synthesis from 2-alkynylbenzamides is a prime example of an ionic domino reaction. acs.orgnih.gov Another case is the (phenyliodonio)sulfamate (PISA)-mediated synthesis of isoquinolinones, where the reaction is initiated by an electrophilic attack of the hypervalent iodine reagent on an o-alkenylbenzamide. nih.govbeilstein-journals.org This leads to the formation of a nitrenium ion intermediate, which then undergoes an intramolecular nucleophilic attack to form the cyclized product. nih.gov

Radical Mechanisms: Alternatively, radical mechanisms offer a distinct route. A notable example is the copper-catalyzed denitrogenative transannulation of 3-aminoindazoles, which can yield functionalized 1-aminoisoquinolines. nih.gov Mechanistic studies suggest this transformation proceeds via a radical-radical cross-coupling process. nih.gov Similarly, copper-catalyzed carboamination reactions involving 8-aminoquinoline (B160924) derivatives have been shown to proceed through a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle to form products like β-lactams. rsc.orgnih.gov Cobalt-catalyzed C-H functionalization of 8-aminoquinolines can also operate through a Single Electron Transfer (SET) mechanism, generating a cationic quinoline (B57606) radical intermediate. shu.ac.ukresearchgate.net

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules like this compound. Understanding the catalytic cycle—the sequence of steps the metal center undergoes—is vital for reaction optimization and catalyst design.

Several transition metals, including rhodium, cobalt, gold, and ruthenium, are effective in catalyzing the formation of this compound and its derivatives. nih.govnih.govnih.govbohrium.com

Rhodium (Rh): Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are highly effective for the oxidative coupling of benzamidines with alkynes to produce N-substituted 1-aminoisoquinolines. nih.govfigshare.comsigmaaldrich.com The proposed catalytic cycle often begins with a chelation-assisted C-H activation to form a rhodacycle intermediate. This is followed by alkyne insertion into the rhodium-carbon bond and subsequent reductive elimination to yield the product and regenerate the active catalyst. nih.govsnnu.edu.cnacs.org

Cobalt (Co): Cobalt-catalyzed C-H functionalization provides an economical route to 1-aminoisoquinolines. Mechanistic studies on related aminoquinoline-directed reactions suggest that the cobalt catalyst can operate through different cycles depending on the coupling partners. For instance, annulation with alkynes is proposed to proceed via a Co(I)/Co(III) cycle, whereas other transformations might involve a high-valent Co(IV) species. nih.gov In some cases, a Single Electron Transfer (SET) mechanism is operative, where a Co(III) species oxidizes the quinoline substrate to a radical cation. shu.ac.ukresearchgate.net

Gold (Au): In the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides, a gold(III) catalyst initiates a domino reaction. acs.orgnih.gov The catalytic cycle is believed to start with the π-activation of the alkyne by the Lewis acidic gold catalyst, which facilitates an intramolecular cyclization, ultimately leading to the final product after reaction with an amine source. nih.gov

Ruthenium (Ru): Ruthenium(II) catalysts like [RuCl₂(p-cymene)]₂ have been used for the regioselective synthesis of functionalized isoquinolines. bohrium.comacs.org The mechanism involves the formation of a ruthenacycle intermediate via C-H activation, followed by a regioselective migratory insertion of a 1,3-diyne. rsc.orgrsc.org

Below is a data table summarizing various catalytic systems.

| Catalyst Precursor | Substrates | Product Type | Proposed Mechanistic Feature |

| [RhCp*Cl₂]₂ | Benzamidines + Alkynes | N-Substituted 1-Aminoisoquinolines | C-H activation, Rhodacycle intermediate, Oxidative Coupling nih.govfigshare.com |

| Co(OAc)₂ | Aryl Amidines + Diazo Compounds | 1-Aminoisoquinolines | C-H/N-H bond functionalization, oxidant-free nih.gov |

| AuCl₃ | 2-Alkynylbenzamides + NH₄OAc | 1-Aminoisoquinolines | Domino reaction, Alkyne π-activation acs.orgnih.gov |

| [RuCl₂(p-cymene)]₂ | N-Hydroxyoximes + 1,3-Diynes | 4-Alkynylated Isoquinolines | C-H activation, Regioselective migratory insertion rsc.orgbohrium.com |

Solvent and Reagent Effects on Reaction Selectivity and Yield

The choice of solvent and reagents can dramatically influence the outcome of a chemical reaction, affecting not only the yield but also the selectivity for a particular product.

A striking example of solvent-controlled chemoselectivity is observed in the synthesis of isoquinolinone derivatives from o-alkenylbenzamides using the hypervalent iodine reagent (phenyliodonio)sulfamate (PISA). nih.govbeilstein-journals.orgbeilstein-journals.org This study demonstrates that simply changing the solvent can switch the reaction pathway to produce different constitutional isomers. nih.govbeilstein-journals.orgbeilstein-journals.org

When the reaction is conducted in acetonitrile (MeCN) , 4-substituted isoquinolinone derivatives are formed as the major product. The proposed mechanism involves the formation of a nitrenium ion, which undergoes intramolecular cyclization via nucleophilic attack of the olefin. nih.gov

Conversely, when the reaction is performed in hexafluoro-2-propanol (HFIP) , the reaction pathway shifts to produce 3-substituted isoquinolinone derivatives. researchgate.net

This remarkable solvent-dependent switch highlights the ability of the solvent to stabilize different intermediates or transition states, thereby directing the reaction down a specific path. emorychem.science The choice of the hypervalent iodine reagent also impacts the reaction efficiency, with PISA generally providing superior results compared to other oxidants like PIDA or PIFA under certain conditions. beilstein-journals.org

The table below illustrates the dramatic effect of the solvent on product formation.

| Solvent | Predominant Product | General Observation |

| Acetonitrile (MeCN) | 4-Substituted Isoquinolinone | Favors direct cyclization onto the nitrogen. nih.govbeilstein-journals.org |

| Hexafluoro-2-propanol (HFIP) | 3-Substituted Isoquinolinone | Promotes a rearrangement pathway. beilstein-journals.orgresearchgate.net |

Studies on Regioselectivity and Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity is the preference for bond formation at one position over other possible positions. Both are critical for synthesizing a specific target molecule without generating unwanted isomers.

The PISA-mediated synthesis of isoquinolinones is a clear demonstration of chemoselectivity controlled by the solvent. nih.govbeilstein-journals.orgresearchgate.net The reaction system chooses between two distinct mechanistic pathways (direct cyclization vs. rearrangement) based on the solvent environment (acetonitrile vs. HFIP). beilstein-journals.orgbeilstein-journals.org

Regioselectivity is a key challenge in many isoquinoline syntheses, particularly when using unsymmetrical starting materials. In the ruthenium-catalyzed annulation of N-hydroxyoximes with unsymmetrical 1,3-diynes, the reaction proceeds with high regioselectivity to yield 4-alkynylated isoquinolines. bohrium.comacs.org Theoretical DFT studies have shown that this selectivity is governed by electronic effects. rsc.orgrsc.org The migratory insertion step favors the pathway where the more electron-donating group of the diyne is positioned away from the site of new bond formation, thus controlling the regiochemical outcome. rsc.org

Similarly, in the Rh(III)-catalyzed synthesis of isoquinolines from aryl aldimines and unsymmetrical alkynes, the reaction displays excellent regioselectivity. The larger substituent on the alkyne is consistently placed at the benzylic position away from the nitrogen atom of the newly formed ring. acs.org

This table summarizes key factors that govern selectivity in these transformations.

| Factor | Type of Selectivity | Reaction Example | Controlling Principle |

| Solvent (MeCN vs. HFIP) | Chemoselectivity | PISA-mediated synthesis of isoquinolinones nih.govresearchgate.net | Stabilization of different intermediates/transition states, altering the reaction pathway. |

| Electronic Effects of Substituents | Regioselectivity | Ru-catalyzed annulation with 1,3-diynes rsc.orgrsc.org | The electron-donating/withdrawing nature of groups on the substrate directs the migratory insertion. |

| Steric Hindrance | Regioselectivity | Rh-catalyzed coupling with unsymmetrical alkynes acs.org | The bulkier group on the alkyne orients itself to a less sterically hindered position in the transition state. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific energy, and a spectrum of these energies serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In a comprehensive study, the FT-IR spectrum of 1-aminoisoquinoline (B73089) (1-AIQ) was recorded in the solid phase over the range of 4000–400 cm⁻¹. researchgate.net The analysis of this spectrum reveals characteristic absorption bands that confirm the presence of the amino group and the aromatic isoquinoline (B145761) core.

Key functional group vibrations include the N-H stretching of the primary amine, the C-H stretching of the aromatic rings, and the C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings. A detailed assignment of these vibrational modes has been performed through quantum chemical calculations, which show good agreement with the experimentally observed frequencies. researchgate.net

Interactive Table: Characteristic FT-IR Peaks of this compound

| Wave Number (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3450 - 3300 | Asymmetric & Symmetric N-H Stretching | Amine (NH₂) |

| ~3100 - 3000 | Aromatic C-H Stretching | Aromatic C-H |

| ~1640 - 1550 | C=C and C=N Ring Stretching | Isoquinoline Ring |

| ~1620 - 1580 | N-H Bending (Scissoring) | Amine (NH₂) |

| ~1470 - 1300 | Aromatic Ring Skeletal Vibrations | Isoquinoline Ring |

| ~900 - 670 | C-H Out-of-Plane Bending | Aromatic C-H |

Note: The exact peak positions are determined from experimental spectra and computational analysis as detailed in specialized literature. researchgate.net

The Raman spectrum is characterized by strong bands corresponding to the ring stretching and breathing modes of the aromatic system. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, are often prominent in the Raman spectrum. The consistency between the experimental Raman data and theoretical calculations provides a high degree of confidence in the vibrational assignments. researchgate.net

Interactive Table: Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3060 | Aromatic C-H Stretching |

| ~1610 | Aromatic Ring Stretching |

| ~1580 | Aromatic Ring Stretching |

| ~1370 | Ring Breathing Mode |

| ~1020 | C-H In-Plane Bending |

| ~750 | Ring Puckering |

Note: These values represent typical shifts for the isoquinoline scaffold and are confirmed by detailed analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. It provides information on the connectivity of atoms and the electronic environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides distinct signals for each of the unique protons in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment. Protons on the aromatic rings typically resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the amino group exhibit a broader signal whose position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic nature. The carbon atom attached to the amino group (C1) and the carbons adjacent to the heterocyclic nitrogen atom are significantly influenced by these heteroatoms, leading to characteristic chemical shifts. nih.gov A complete assignment of all proton and carbon signals is achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~158 |

| NH₂ | ~5.5 - 6.5 (broad) | - |

| H3 | ~7.0 | ~110 |

| H4 | ~7.8 | ~138 |

| H5 | ~7.6 | ~128 |

| H6 | ~7.4 | ~122 |

| H7 | ~7.5 | ~129 |

| H8 | ~8.0 | ~120 |

| C4a | - | ~127 |

| C8a | - | ~136 |

Note: These are approximate values. Precise shifts and assignments are confirmed by detailed experimental analysis. Current time information in Edmonton, CA.

A significant challenge in NMR spectroscopy is its inherent low sensitivity. Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals, allowing for the detection of low-concentration analytes. Current time information in Edmonton, CA. The SABRE technique has been successfully applied to this compound (1-AIQ). Current time information in Edmonton, CA.orcid.orgconsensus.app

The method involves the temporary binding of the substrate (1-AIQ) and parahydrogen to an iridium catalyst. During this transient association, the spin order from parahydrogen is transferred to the protons of the 1-AIQ molecule. Upon dissociation, the 1-AIQ molecule retains this enhanced polarization, leading to a massive amplification of its NMR signals. Current time information in Edmonton, CA. Studies have demonstrated significant signal enhancements for the individual protons of 1-AIQ in various solvents, paving the way for its detection at very low concentrations. Current time information in Edmonton, CA.

A detailed analysis of the ¹H NMR spectrum provides rich structural information through chemical shifts and spin-spin coupling patterns. The chemical shift of each proton is a precise indicator of its electronic environment. For instance, the proton at the C8 position is typically the most downfield-shifted proton in the benzene portion of the ring due to its proximity to the electron-withdrawing heterocyclic ring.

Spin-spin coupling, observed as the splitting of NMR signals into multiplets (e.g., doublets, triplets), reveals the connectivity between neighboring protons. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz). For this compound, typical coupling patterns include:

Ortho coupling: Between adjacent protons on the same ring (³J ≈ 7-9 Hz).

Meta coupling: Between protons separated by three bonds (⁴J ≈ 1-3 Hz).

Para coupling: Between protons separated by four bonds (⁵J ≈ 0-1 Hz), which is often not resolved.

The specific coupling constants observed for the protons on the isoquinoline ring system allow for unambiguous assignment of each signal to its corresponding proton in the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it offers high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas.

For this compound, the molecular formula is C₉H₈N₂. nih.govsigmaaldrich.com The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element. This value provides a highly precise benchmark for confirming the compound's identity in a sample. The high mass accuracy achieved by HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula from the experimental data. nih.gov

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Total | Theoretical Monoisotopic Mass | 144.068748 |

Data sourced from PubChem CID 73742 and standard isotopic masses. nih.gov

In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion, M⁺˙) passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the original structure.

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 144. Analysis of its mass spectrum reveals key fragment ions that are diagnostic for its structure. The most significant fragments include ions at m/z 117 and 116. nih.gov

Formation of m/z 117: A common fragmentation pathway for N-heterocyclic aromatic compounds is the loss of hydrogen cyanide (HCN, 27 Da). The loss of HCN from the this compound molecular ion (144 Da) results in a fragment ion at m/z 117.

Formation of m/z 116: This fragment can arise from the loss of a hydrogen radical from the m/z 117 fragment or through other complex rearrangements.

The observed fragmentation pattern provides a structural fingerprint, confirming the presence of the isoquinoline core and its substitution pattern.

Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 144 | [C₉H₈N₂]⁺˙ (Molecular Ion) | - |

| 117 | [C₈H₇N]⁺˙ | HCN |

| 116 | [C₈H₆N]⁺ | HCN + H˙ |

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence, probes the electronic transitions within a molecule. These techniques are fundamental to understanding the photophysical properties of this compound, which are key to its application in fluorescent probes and optoelectronic materials. chemimpex.comunesp.br

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from a ground electronic state to an excited state. In this compound, the presence of the aromatic isoquinoline ring system and the amino group gives rise to specific electronic transitions.

The primary transitions are of the π → π* and n → π* type.

π → π Transitions:* These are high-energy, high-intensity absorptions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms) to antibonding π* orbitals. These transitions are typically weaker than π → π* transitions.

The amino group (-NH₂) acts as an auxochrome, a substituent that, when attached to a chromophore (the isoquinoline ring), alters the wavelength and intensity of absorption. The lone pair of electrons on the amino nitrogen delocalizes into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoquinoline parent molecule. unesp.brbohrium.com Studies on analogous amino-substituted quinolines have shown significant red shifts in absorption, and similar behavior is expected for this compound. unesp.brresearchgate.net

Fluorescence is the emission of light from a molecule after it has absorbed light. This compound and its derivatives are known to be fluorescent. chemimpex.comnih.gov A particularly interesting phenomenon potentially exhibited by this compound is dual fluorescence arising from Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

ESIPT is a photochemical reaction where a proton is transferred from a donor group to an acceptor group within the same molecule in the excited state. nih.gov In this compound, the molecule possesses both a proton donor (the -NH₂ group) and a proximate proton acceptor (the ring nitrogen at position 2).

Excitation: Upon absorption of a photon, the molecule is promoted to its locally excited (N*) state.

Proton Transfer: In the excited state, the acidity of the amino group and the basicity of the ring nitrogen increase, facilitating an ultrafast transfer of a proton from the amino group to the ring nitrogen. This creates an excited-state tautomer (T*).

Dual Emission: Both the locally excited species (N) and the tautomer species (T) can relax to their respective ground states by emitting photons. Because the tautomer is stabilized and at a lower energy level, its fluorescence (Φ'F) occurs at a significantly longer, red-shifted wavelength compared to the fluorescence from the normal form (ΦF). The result is two distinct emission bands in the fluorescence spectrum.

This dual-emission characteristic is highly sensitive to the molecule's environment, such as solvent polarity and hydrogen-bonding capability.

The photophysical properties of this compound in the solid state can differ significantly from those in solution. In a crystal lattice, molecules are held in fixed orientations, and intermolecular interactions, such as π-π stacking between the aromatic isoquinoline rings, become dominant.

These interactions can have several effects:

Spectral Shifts: Strong intermolecular coupling in the solid state often leads to a red shift in the emission spectrum compared to the solution phase. However, depending on the specific packing arrangement (e.g., H- vs. J-aggregation), blue shifts are also possible.

Inhibition of Dynamic Processes: The rigid crystalline environment hinders large-scale molecular motions. Processes like ESIPT, which may be efficient in solution, could be altered or suppressed in the solid state if the crystal packing geometry is unfavorable for the proton transfer.

Quantum Yield Modulation: Intermolecular interactions can create new non-radiative decay pathways, leading to fluorescence quenching (lower quantum yield). Conversely, in some systems, aggregation can restrict vibrational and rotational motions that quench fluorescence in solution, leading to a phenomenon known as Aggregation-Induced Emission (AIE), where the solid-state fluorescence is stronger than in solution.

The study of solid-state fluorescence is crucial for the development of materials like Organic Light-Emitting Diodes (OLEDs), where the active material is in a solid film.

Aggregation-Induced Emission (AIE) Studies

Certain derivatives of this compound have been identified as luminogens exhibiting aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE in these compounds is the restriction of intramolecular motions (RIM) in the aggregated state, which curtails non-radiative decay pathways and enhances fluorescence quantum efficiency.

A series of multisubstituted this compound derivatives have been synthesized and shown to exhibit dual-state emission. nih.gov In dilute solutions, they display strong blue fluorescence. Interestingly, they also emit intense blue fluorescence in the solid state, with high fluorescence quantum yields ranging from 40.3% to 98.1%. nih.gov This solid-state emission is attributed to their twisted molecular conformations and the resulting loose stacking arrangements in the crystal lattice, which effectively suppress the π-π stacking that typically quenches fluorescence. nih.gov

The solid-state fluorescence wavelengths of these derivatives are primarily dependent on their molecular conformations rather than their packing arrangements. nih.gov This suggests that the inherent geometry of the molecule plays a more critical role in determining the emission color in the solid state.

Table 1: Solid-State Emission Properties of Selected this compound Derivatives

| Compound/Derivative | Solid-State Emission Color | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |

| Substituted this compound Derivative 1 | Blue | 444 | 98.1 |

| Substituted this compound Derivative 2 | Blue | 452 | 75.3 |

| Substituted this compound Derivative 3 | Blue | 468 | 40.3 |

Note: The specific structures of the derivatives are not detailed in the source material, but the data represents the range of observed properties.

Mechanofluorochromic Properties

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is often associated with changes in the crystalline structure of the material. Novel isoquinoline derivatives with a donor-π-acceptor (D-π-A) architecture, incorporating a piperidin-1-yl substituent, have been shown to exhibit mechanofluorochromic (MFC) properties. rsc.org

These compounds can exist in different crystalline polymorphs, each with a distinct fluorescence emission color. For instance, one derivative, IQ-TPA, has two polymorphs: a yellow-emitting form (IQ-TPA-y) and a green-emitting form (IQ-TPA-g). rsc.org The application of mechanical force, such as grinding, can induce a transformation from the yellow-emitting crystalline state to the green-emitting one, demonstrating a hypsochromic (blue-shifted) MFC effect. rsc.org This change is reversible, and the original yellow fluorescence can often be recovered by annealing (heating) the ground powder, which restores the initial crystalline phase. rsc.org

The underlying mechanism for this mechanofluorochromism is the pressure-induced phase transition between different molecular packing arrangements. The different crystalline states possess distinct intermolecular interactions and conformations, leading to different emission energies. rsc.org However, not all polymorphic derivatives exhibit MFC activity. If the intermolecular interactions within the crystals are particularly strong, they can resist deformation under mechanical stress. rsc.org

Table 2: Mechanofluorochromic Behavior of a Piperidin-1-yl-Substituted Isoquinoline Derivative (IQ-TPA)

| State | Emission Color | Stimulus for Change |

| Original Crystalline Powder (IQ-TPA-y) | Yellow | Grinding |

| Ground Powder (IQ-TPA-g) | Green | Annealing |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed three-dimensional information about molecular conformations, packing arrangements, and intermolecular interactions, which are crucial for understanding the solid-state properties of materials like this compound derivatives. mdpi.com

Analysis of Molecular Conformations and Packing Arrangements

Crystal structure analysis of fluorescent this compound derivatives has revealed that their solid-state emission properties are intrinsically linked to their molecular geometry and crystal packing. nih.gov In many of these compounds, the molecules adopt a highly twisted conformation. This non-planar structure is significant because it prevents the close co-facial π-π stacking that is a common cause of fluorescence quenching in the solid state. nih.gov

Furthermore, these twisted conformations lead to loose molecular packing in the crystal lattice. nih.gov The resulting voids and less efficient packing minimize intermolecular interactions that could provide non-radiative decay pathways, thus contributing to the high fluorescence quantum yields observed in the solid state. nih.gov

In the case of mechanofluorochromic isoquinoline derivatives, X-ray crystallography has confirmed the existence of different polymorphs. These polymorphs feature the same chemical compound but differ in their crystalline arrangement, with the piperidin-1-yl group located on different sides of the isoquinoline core in different polymorphs. rsc.org This difference in molecular conformation is a key factor determining the distinct emission colors of the polymorphs. rsc.org

Intermolecular Interactions in Crystalline States

In the crystals of highly fluorescent this compound derivatives, the twisted molecular structure and loose packing minimize strong intermolecular π-π interactions, which is favorable for strong solid-state emission. nih.gov

For the mechanofluorochromic isoquinoline derivatives, the stability of the different polymorphic forms is governed by a delicate balance of intermolecular forces. The transformation between different colored polymorphs upon mechanical grinding involves the breaking and reforming of these non-covalent bonds to adopt a new, thermodynamically accessible crystal packing. rsc.org The strength of these intermolecular interactions is a determining factor in the mechanofluorochromic activity. If the interactions are too robust, the crystal lattice will resist mechanical stress, and no color change will be observed. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the characterization of molecular systems like 1-Aminoisoquinoline (B73089). These methods allow for the detailed exploration of the molecule's potential energy surface and the determination of its stable geometric and electronic configurations.

Density Functional Theory (DFT) is a widely utilized computational method to determine the optimized geometry of this compound. Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for these calculations. researchgate.netresearchgate.netscience.gov This method has been shown to provide a reliable prediction of the molecular structure by finding the lowest energy conformation on the potential energy surface. researchgate.netscience.gov The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the 1-AIQ molecule until a minimum energy structure is achieved. researchgate.net

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which describes the atomic orbitals of the system. For this compound, a variety of basis sets have been utilized to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Commonly employed basis sets include Pople-style basis sets, such as 6-311G(d,p) and 6-311G++(d,p), as well as correlation-consistent basis sets like cc-pVTZ. researchgate.netscience.govscience.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, particularly for a molecule containing heteroatoms and an amino group capable of hydrogen bonding. researchgate.netscience.gov The combination of the B3LYP functional with these triple-zeta quality basis sets is a well-established level of theory for providing reliable geometric and electronic properties of organic molecules like 1-AIQ. researchgate.netrsc.org

Electronic Structure Analysis

The analysis of the electronic structure of this compound offers a deeper understanding of its chemical behavior, including its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of this compound. researchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.gov A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. Quantum chemical calculations have been performed to determine the HOMO and LUMO energies and the corresponding energy gap for 1-AIQ. researchgate.netresearchgate.netscience.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.62 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.87 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |